molecular formula C10H9NaO3 B13832832 Sodium p-methoxycinnamate CAS No. 7340-42-3

Sodium p-methoxycinnamate

Cat. No.: B13832832
CAS No.: 7340-42-3
M. Wt: 200.17 g/mol
InChI Key: VOKPJLHFFYVQNS-KQGICBIGSA-M
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Description

Sodium p-methoxycinnamate is an organic compound derived from p-methoxycinnamic acid. It is commonly used in various applications due to its ability to absorb ultraviolet (UV) radiation. This compound is particularly valued in the cosmetic industry as a UV filter in sunscreens and other skincare products. Its chemical structure allows it to effectively absorb UV-B rays, providing protection against sunburn and other UV-induced skin damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium p-methoxycinnamate typically involves the esterification of p-methoxycinnamic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity. One common method involves the following steps:

    p-Methoxycinnamic acid is reacted with sodium hydroxide in an aqueous medium.

    Neutralization: The reaction mixture is neutralized with an acid, such as hydrochloric acid, to precipitate the sodium salt.

    Purification: The precipitate is filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher production rates. The process involves:

    Continuous Esterification:

    p-Methoxycinnamic acid and sodium hydroxide are continuously fed into a reactor.

    Separation and Purification: The product is continuously separated from the reaction mixture and purified using crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Sodium p-methoxycinnamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form p-methoxybenzoic acid.

    Reduction: Reduction reactions can convert it to p-methoxycinnamyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles are employed under basic conditions.

Major Products

    p-Methoxybenzoic acid p-Methoxycinnamyl alcohol

    Substitution: Various substituted cinnamates depending on the nucleophile used

Scientific Research Applications

Sodium p-methoxycinnamate has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: It is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for skin disorders and other conditions.

    Industry: It is widely used in the cosmetic industry as a UV filter in sunscreens and other skincare products.

Mechanism of Action

The primary mechanism of action of sodium p-methoxycinnamate is its ability to absorb UV radiation. The compound contains a conjugated double bond system that absorbs UV-B rays, preventing them from penetrating the skin. This absorption process involves the excitation of electrons to higher energy states, which dissipates the UV energy as heat, thereby protecting the skin from damage.

Comparison with Similar Compounds

Sodium p-methoxycinnamate is often compared with other UV filters such as:

    Octyl methoxycinnamate: Similar in structure but used in different formulations.

    Ethyl p-methoxycinnamate: Another derivative with similar UV-absorbing properties.

    Benzophenone: A different class of UV filters with broader UV absorption.

Uniqueness

This compound is unique due to its high solubility in water, making it suitable for aqueous formulations. Its effectiveness as a UV-B filter and its relatively low toxicity make it a preferred choice in many cosmetic products.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its ability to absorb UV radiation makes it an essential ingredient in sunscreens and other skincare products. Ongoing research continues to explore its potential in medicine and other industries, highlighting its importance in scientific and industrial applications.

Properties

CAS No.

7340-42-3

Molecular Formula

C10H9NaO3

Molecular Weight

200.17 g/mol

IUPAC Name

sodium;(E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C10H10O3.Na/c1-13-9-5-2-8(3-6-9)4-7-10(11)12;/h2-7H,1H3,(H,11,12);/q;+1/p-1/b7-4+;

InChI Key

VOKPJLHFFYVQNS-KQGICBIGSA-M

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)[O-].[Na+]

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)[O-].[Na+]

Related CAS

830-09-1 (Parent)

Origin of Product

United States

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